(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves the use of commercially available reagents and standard organic synthesis techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials with specific structural properties.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol stands out due to its specific structural features and the presence of the isopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C13H25NO/c1-11(2)14-8-7-13(10-14)5-3-12(9-15)4-6-13/h11-12,15H,3-10H2,1-2H3 |
InChI Key |
DHYYCLJKUWZDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.